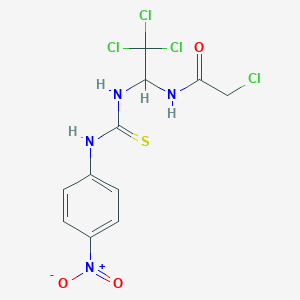

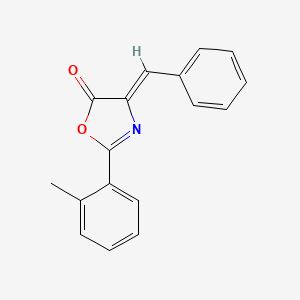

![molecular formula C24H15NO B11712495 2-phenyl-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11712495.png)

2-phenyl-5H-[1]benzofuro[3,2-c]carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fenil-5H-1benzofuro[3,2-c]carbazol es un compuesto orgánico complejo que ha despertado un gran interés en el campo de la ciencia de los materiales y la química orgánica. Este compuesto es conocido por sus propiedades estructurales únicas, que lo convierten en un candidato valioso para diversas aplicaciones, particularmente en el desarrollo de diodos orgánicos emisores de luz (OLED) y otros dispositivos optoelectrónicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-fenil-5H-1benzofuro[3,2-c]carbazol suele implicar reacciones orgánicas de varios pasos. Un método común incluye la ciclización de precursores adecuados en condiciones controladas.

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para 2-fenil-5H-1benzofuro[3,2-c]carbazol no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para garantizar un alto rendimiento y pureza del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones

2-fenil-5H-1benzofuro[3,2-c]carbazol puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: La adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Reacciones donde un grupo funcional es reemplazado por otro, a menudo facilitado por catalizadores o reactivos específicos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y catalizadores como el paladio sobre carbono. Las condiciones de reacción varían según la transformación deseada, pero generalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir quinonas, mientras que la reducción podría producir derivados de hidro. Las reacciones de sustitución pueden introducir diversos grupos funcionales, mejorando las propiedades del compuesto para aplicaciones específicas.

Aplicaciones Científicas De Investigación

2-fenil-5H-1benzofuro[3,2-c]carbazol tiene varias aplicaciones de investigación científica:

Química: Se utiliza en la síntesis de materiales orgánicos avanzados y como bloque de construcción para moléculas más complejas.

Medicina: Se está investigando su posible uso en sistemas de administración de fármacos y como agente terapéutico.

Mecanismo De Acción

El mecanismo de acción de 2-fenil-5H-1benzofuro[3,2-c]carbazol implica su interacción con objetivos moleculares a través de sus características estructurales únicas. En aplicaciones optoelectrónicas, funciona facilitando procesos eficientes de transferencia de energía y emisión. La estructura multirresonante del compuesto aumenta las tasas de cruce inverso del sistema, lo que lleva a altas eficiencias cuánticas externas en OLED .

Comparación Con Compuestos Similares

Compuestos similares

5H-benzofuro[3,2-c]carbazol: Un compuesto estrechamente relacionado con características estructurales similares.

2-bromo-5H-benzofuro[3,2-c]carbazol: Otro derivado utilizado en síntesis orgánica.

Singularidad

2-fenil-5H-1benzofuro[3,2-c]carbazol destaca por sus emisiones de banda estrecha mejoradas y altas eficiencias cuánticas externas, lo que lo hace particularmente valioso en el desarrollo de dispositivos optoelectrónicos avanzados .

Propiedades

Fórmula molecular |

C24H15NO |

|---|---|

Peso molecular |

333.4 g/mol |

Nombre IUPAC |

2-phenyl-5H-[1]benzofuro[3,2-c]carbazole |

InChI |

InChI=1S/C24H15NO/c1-2-6-15(7-3-1)16-10-12-20-19(14-16)23-21(25-20)13-11-18-17-8-4-5-9-22(17)26-24(18)23/h1-14,25H |

Clave InChI |

RQAXVFPRLBNLIT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C5=C(C=C4)C6=CC=CC=C6O5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

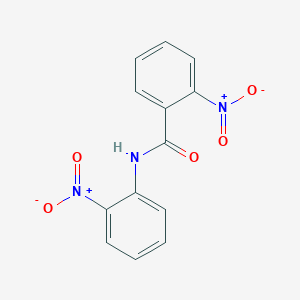

![N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-3,5-dichloro-2-hydroxybenzamide](/img/structure/B11712415.png)

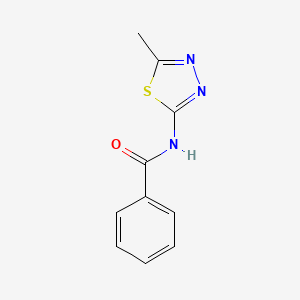

![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11712421.png)

![2-{[(3-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712429.png)

![N-((Z)-2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712444.png)

![2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11712451.png)

![2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid](/img/structure/B11712472.png)

![7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11712482.png)